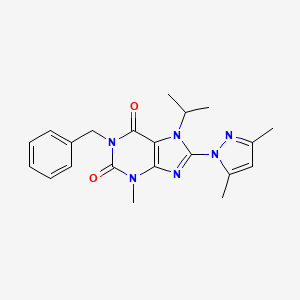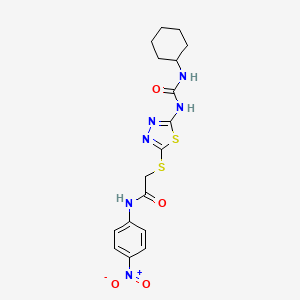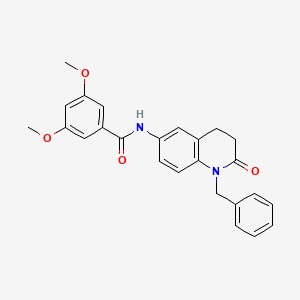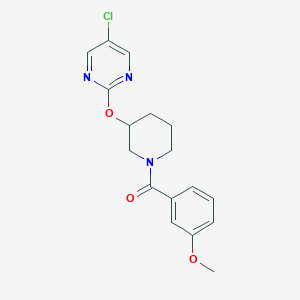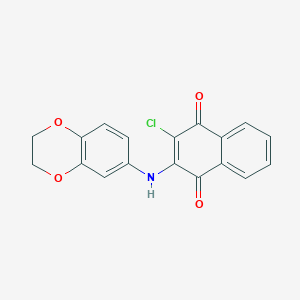
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is a synthetic organic compound with a complex structure. It is characterized by the presence of a naphthoquinone core, a chloro substituent, and a 2,3-dihydro-1,4-benzodioxin-6-ylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone typically involves multiple steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Introduction of the Chloro Group: Chlorination of the naphthoquinone core is achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Attachment of the 2,3-Dihydro-1,4-Benzodioxin-6-Ylamino Group: This step involves the reaction of the chlorinated naphthoquinone with 2,3-dihydro-1,4-benzodioxin-6-ylamine under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone can undergo various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the naphthoquinone core can yield hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups .
Applications De Recherche Scientifique
2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.
Biological Research: It is used as a probe to study redox processes and enzyme activities in biological systems.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound can interact with enzymes involved in redox processes, such as NAD(P)H:quinone oxidoreductase.
Pathways Involved: It can induce oxidative stress in cells, leading to the activation of apoptotic pathways and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Compared to these similar compounds, 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthoquinone is unique due to its specific combination of a naphthoquinone core with a 2,3-dihydro-1,4-benzodioxin-6-ylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
2-chloro-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c19-15-16(18(22)12-4-2-1-3-11(12)17(15)21)20-10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9,20H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXUFXQUBTIRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
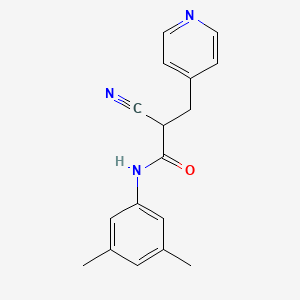
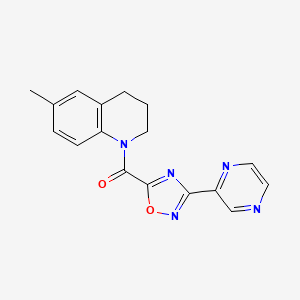
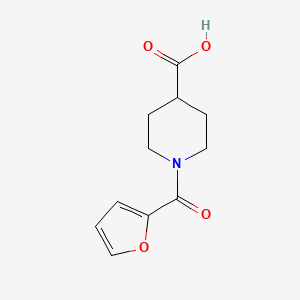

![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)
![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)
![N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}FURAN-3-CARBOXAMIDE](/img/structure/B2402794.png)
